molecular formula C6H8ClN3O2 B2581021 methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 1387563-28-1

methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate

Cat. No. B2581021
CAS RN: 1387563-28-1
M. Wt: 189.6
InChI Key: ZVFKLLJKTFIJIQ-UHFFFAOYSA-N
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Description

Methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate is a type of organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The chloromethyl group attached to the triazole ring suggests that this compound could be used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would include a triazole ring attached to a chloromethyl group and an acetate group . The exact structure would depend on the positions of these groups on the triazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloromethyl and acetate groups. The chloromethyl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds often appear as a white to off-white solid and have a molecular weight around 198.65 .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate serves as a precursor in the synthesis of polymethylated DOTA ligands. These ligands form rigid lanthanide chelates, contributing to advancements in magnetic resonance imaging (MRI) by improving the efficiency of MRI contrast agents. Specifically, these ligands are involved in creating highly symmetric and rigid chelates that might be utilized in magnetic resonance thermometric imaging, showcasing their potential in biomedical imaging applications (Ranganathan et al., 2002).

Reactivity with Sulfur and Oxygen Nucleophiles

Investigations into the chemical reactivity of related triazole derivatives, such as N-chloromethyl-1,2,4-triazoles, with sulfur and oxygen nucleophiles have been conducted. These studies are foundational for developing new synthetic pathways and understanding the chemical behavior of triazole-containing compounds. Such research could lay the groundwork for future applications in creating new materials or pharmaceuticals (El-wassimy et al., 1992).

Crystal Structure Analysis

One-pot synthesis strategies have been employed to create 1,4,5-trisubstituted 1,2,3-triazoles, showcasing the versatility of triazole derivatives in organic synthesis. Crystal structure analyses of these compounds provide valuable insights into their molecular geometry, which is crucial for understanding their reactivity and potential applications in various fields, including pharmaceuticals and materials science (Ahmed et al., 2016).

Fluorescent Behavior and Applications

The fluorescent properties of 4-acetyl-5-methyl-1,2,3-triazole regioisomers have been explored, indicating potential applications in developing fluorescent probes and materials. Such compounds could be used in biological imaging, sensors, or as components in optoelectronic devices (Kamalraj et al., 2008).

Anticancer and Antimicrobial Potential

Research into the synthesis and evaluation of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates as aldose reductase inhibitors highlights the medicinal chemistry applications of triazole derivatives. These compounds have shown promise as potential treatments for diabetic complications, indicating the broad scope of triazole derivatives in therapeutic development (Ali et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its application. If used as a building block in organic synthesis, its reactivity would be key .

Future Directions

The future directions for this compound would likely involve its use in organic synthesis, possibly as a building block for more complex molecules .

properties

IUPAC Name

methyl 2-[4-(chloromethyl)triazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-12-6(11)4-10-3-5(2-7)8-9-10/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFKLLJKTFIJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(N=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1387563-28-1
Record name methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate
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